molecular formula C4H2Cl2N2 B016783 4,6-Dichloropyrimidine CAS No. 1193-21-1

4,6-Dichloropyrimidine

Cat. No. B016783
CAS RN: 1193-21-1
M. Wt: 148.98 g/mol
InChI Key: XJPZKYIHCLDXST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-dichloropyrimidine and its derivatives involves various methodologies that highlight its adaptability in organic synthesis. A common approach for synthesizing 4,6-dichloropyrimidine derivatives includes palladium-catalyzed cross-coupling reactions, demonstrating the compound's versatility as a precursor for further functionalization (Martínez et al., 2012). Furthermore, innovative synthetic routes have been developed, utilizing malonyl chloride and various organic thiocyanates to directly form 4,6-dichloropyrimidines with diverse substituents, showcasing the compound's broad synthetic utility (Al‐Rawi et al., 1983).

Molecular Structure Analysis

The molecular and electronic structure of 4,6-dichloropyrimidine derivatives has been extensively studied using spectroscopic techniques and theoretical calculations. For instance, the structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine was elucidated through single crystal X-ray diffraction, FT-Raman, FT-IR, and NMR spectroscopy, alongside DFT calculations. This comprehensive analysis confirmed the presence of significant interactions such as C-H⋯O and π···π interactions within the crystal structure, underlining the compound's potential in the development of nonlinear optical materials (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

4,6-Dichloropyrimidine undergoes various chemical reactions, reflecting its chemical properties and reactivity. It serves as a starting material for the synthesis of bioactive pyrimidine derivatives through selective and sequential cross-coupling reactions. The efficiency of these reactions highlights the compound's role in creating molecules with potential pharmaceutical applications (Martínez et al., 2012).

Physical Properties Analysis

The physical properties of 4,6-dichloropyrimidine derivatives, such as their crystal structure and solid-state characteristics, are crucial for understanding their behavior and potential applications. Studies involving X-ray crystallography have provided detailed insights into the molecular arrangement and intermolecular interactions within the crystal lattice, offering a foundation for exploring the compound's applications in materials science (Clews & Cochran, 1948).

Chemical Properties Analysis

The chemical properties of 4,6-dichloropyrimidine, including its reactivity and stability, are influenced by its molecular structure. Detailed investigations into its reactivity parameters, such as molecular electrostatic potential and Fukui indices, have been conducted to assess its stability and sensitivity towards various processes like autoxidation. These studies are vital for its application in synthesis and material development (Krishna Murthy et al., 2019).

Scientific Research Applications

  • Dichloropyrimidines, including 4,6-Dichloropyrimidine, have been found to inhibit the growth of unrelated RNA and DNA viruses. The compound 2-amino-4,6-dichloropyrimidine, in particular, prevents virus particle assembly by acting on structural virus proteins (Colla et al., 1977).

  • Interaction of 4,6-dichloropyrimidine with glycine esters can produce derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have potential in the synthesis of biologically active compounds (Zinchenko et al., 2018).

  • 5-substituted 2-amino-4,6-dichloropyrimidines are effective in inhibiting immune-activated nitric oxide production. The 5-fluoro-2-amino-4,6-dichloropyrimidine variant is particularly effective (Jansa et al., 2014).

  • Certain 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives exhibit strong antibacterial activity against various human bacterial flora, including Corynebacterium xerosis and Arcanobacterium haemolyticum (Fellahi et al., 1995).

  • The synthesis of 4-aryl-5-pyrimidinylimidazoles using 2,4-dichloropyrimidine offers an efficient route for producing medicinally important compounds in good yields (Deng & Mani, 2006).

  • The study of the crystal and gaseous structures of 4,6-dichloropyrimidine helps understand the effects of chlorination on ring geometry and identifies intermolecular contacts leading to distortions in solid phases (Morrison et al., 1997).

  • 4-N-alkoxycarbonylamino-2,6-dichloro- and -2-chloro-pyrimidines can be synthesized using N-sodium carbamates, offering good to excellent yields (Montebugnoli et al., 2002).

  • 4,6-Dichloropyrimidines have been used in "green" synthesis methods, avoiding highly toxic reactants and yielding up to 80% (Opitz et al., 2015).

  • Pyrimidine-based macrostructures, such as porphyrinoids, dendrimers, and heteracalix[n]arenes, derived from dichloropyrimidines, can be used for applications like dendritic oxidation catalysts (Maes & Dehaen, 2008).

  • Palladium-catalyzed cross-coupling of 2,6-dichloropyrimidines with arylboronic acids yields 4,6-diarylpyrimidines, useful in various chemical syntheses (Tumkevičius et al., 2009).

Safety And Hazards

4,6-Dichloropyrimidine causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment/face protection should be worn, and it should not be ingested or inhaled .

Future Directions

4,6-Dichloropyrimidine has been used in the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of 2-aminopyrimidine derivatives, which have been evaluated as β-glucuronidase inhibitors . Another study reported the synthesis of new purine derivatives designed to inhibit cell cycle regulating cyclin-dependent kinases (CDKs) . These studies suggest that 4,6-Dichloropyrimidine could have potential applications in the development of new pharmaceutical products .

properties

IUPAC Name

4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPZKYIHCLDXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152403
Record name 4,6-Dichloropyrimidine
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Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,6-Dichloropyrimidine

CAS RN

1193-21-1
Record name 4,6-Dichloropyrimidine
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Record name 4,6-Dichloropyrimidine
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Record name 4,6-Dichloropyrimidine
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Record name 4,6-Dichloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
J Quiroga, J Trilleras, B Insuasty, R Abonia… - Tetrahedron …, 2008 - Elsevier
The microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines 4 in the reaction of N 4 -substituted-2,4-diamino-6-chloro-5-carbaldehydes 3 with hydrazine is described here. …
Number of citations: 59 www.sciencedirect.com
WN Zheng, ZY Zhu, YN Deng, ZC Wu, Y Zhou… - Crystals, 2018 - mdpi.com
The compound N-(4,6-dichloropyrimidine-2-yl)benzamide (C 11 H 7 Cl 2 N 3 O) was synthesized and the corresponding structure was confirmed by 1 H NMR, 13 C NMR, HRMS, IR, …
Number of citations: 15 www.mdpi.com
MA Marcialis, ML Schivo, A Atzeni, A Garzia, B Loddo - Experientia, 1973 - Springer
La 2-amino-4, 6-dicloropirimidina inibisce 10 sviluppo del Poliovirus rendendo i precursori capsidici incapaci di partecipare alla formazione di particelle infettanti. Questo effetto è …
Number of citations: 11 link.springer.com
C Morrill, S Babu, NG Almstead, YC Moon - Synthesis, 2013 - thieme-connect.com
Strategies for carrying out the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with both aromatic and aliphatic hydrazines to generate 1-substituted 4-chloropyrazolo[3,4-d]…
Number of citations: 9 www.thieme-connect.com
A Malik, N Rasool, I Kanwal, MA Hashmi, AF Zahoor… - Processes, 2020 - mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction by using Pd(0) catalyst to yield novel pyrimidine …
Number of citations: 15 www.mdpi.com
SG Ryazanov, SI Selivanov, DV Dar'in… - Russian journal of …, 2008 - Springer
Cyclocondensation of α-acylacetamidine with 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde proceeds chemo- and regioselectively involving replacement by the α-carbon of …
Number of citations: 9 link.springer.com
E Haaz, D Fozer, R Thangaraj, M Szőri, P Mizsey… - ACS …, 2022 - ACS Publications
The number of newly synthesized and produced organic chemicals has increased extremely quickly. However, the measurements of their physical properties, including their vapor–…
Number of citations: 8 pubs.acs.org
F Qing, R Wang, B Li, X Zheng, WD Meng - Journal of fluorine chemistry, 2003 - Elsevier
Synthesis of 4,6-disubstituted pyrimidines via Suzuki and Kumada coupling reaction of 4,6-dichloropyrimidine - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign …
Number of citations: 37 www.sciencedirect.com
J Clark, MS Shahhet, D Korakas… - Journal of heterocyclic …, 1993 - Wiley Online Library
Several thieno[2,3‐d]pyrimidines have been prepared by intramolecular cyclisation of 6‐(substituted methylthio)‐5‐pyrimidinecarbaldehyde and carbonitrile intermediates derived from …
Number of citations: 69 onlinelibrary.wiley.com
A Opitz, W Sulger, E Daltrozzo… - Australian Journal of …, 2014 - CSIRO Publishing
An improved route to 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones 4 and to 2-substituted 4,6-dichloropyrimidines 5 is reported. Without using highly toxic reactants, compounds 4 can …
Number of citations: 1 www.publish.csiro.au

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